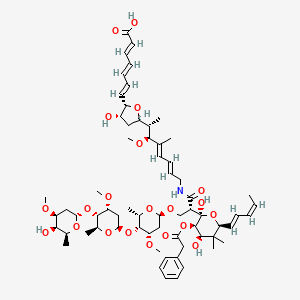

Phenelfamycin E

Übersicht

Beschreibung

Phenelfamycin E ist ein Antibiotikum vom Elfamycin-Typ mit der Summenformel C₆₅H₉₅NO₂₁. Es wird von Streptomyces-Bakterien produziert und ist bekannt für seine Aktivität gegen grampositive Anaerobier, darunter Clostridium difficile . This compound wird hauptsächlich für Forschungszwecke verwendet .

Herstellungsmethoden

This compound wird typischerweise aus der Submersfermentation von Streptomyces-Arten isoliert. Die Fermentationsbrühe wird mit Ethylacetat extrahiert, und das Myzel wird mit Aceton extrahiert. Die Extrakte werden dann mit einer Kombination aus Lösungsmittelpartitionierungen, Sephadex LH-20-Ausschluss, C18-gebundener Kieselsäuregeladsorption, Diolpartition und Flüssig-Flüssig-Gegenstromchromatographie gereinigt . Industrielle Produktionsmethoden beinhalten großtechnische Fermentations- und Extraktionsprozesse, um die Verbindung in erheblichen Mengen zu erhalten .

Wissenschaftliche Forschungsanwendungen

Phenelfamycin E hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung neuer Antibiotika und antimikrobieller Wirkstoffe eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es interagiert mit dem Elongationsfaktor Tu, einem Protein, das am Translationsprozess beteiligt ist, und verhindert so die Elongation der Polypeptidkette . Diese Hemmung stört das Wachstum und die Replikation von Bakterien, was zu den bakteriziden Wirkungen von this compound führt .

Wirkmechanismus

Phenelfamycin E, also known as Unii-4PU25grt71, is an elfamycin-type antibiotic . It is produced by Streptomyces bacteria and is primarily used for research .

Target of Action

This compound targets the essential translation factor EF-Tu in prokaryotic cells . EF-Tu plays a crucial role in protein synthesis, making it a primary target for the antibiotic’s action .

Mode of Action

This compound inhibits protein synthesis in bacteria by interacting with elongation factor Tu . This interaction disrupts the normal function of EF-Tu, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By interacting with EF-Tu, this compound disrupts this pathway, leading to downstream effects such as inhibited bacterial growth .

Result of Action

This compound has shown potent activity against various bacteria, including β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus . In a mouse model of lethal S. pyogenes infection, this compound increased survival in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is carried out by Streptomyces bacteria, which are often found in soil . The presence of these bacteria in the environment, therefore, can impact the availability and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Phenelfamycin E belongs to the family of elfamycin antibiotics, which inhibit protein synthesis of bacteria by interacting with elongation factor Tu This interaction is crucial in the biochemical reactions involving this compound

Cellular Effects

The cellular effects of this compound are primarily related to its role as an antibiotic. It inhibits protein synthesis in bacteria, thereby affecting their growth and proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the elongation factor Tu in bacteria, inhibiting protein synthesis This interaction can lead to changes in gene expression and potentially affect enzyme activity

Vorbereitungsmethoden

Phenelfamycin E is typically isolated from submerged fermentation of Streptomyces species. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The extracts are then purified using a combination of solvent partitions, Sephadex LH-20 exclusion, C18 bonded-phase silica gel adsorption, diol partition, and liquid-liquid countercurrent chromatographies . Industrial production methods involve large-scale fermentation and extraction processes to obtain the compound in significant quantities .

Analyse Chemischer Reaktionen

Phenelfamycin E unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Ethylacetat, Aceton und Methanol. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound, wie z. B. Phenelfamycin G und H, die zusätzliche Hydroxylierungen an bestimmten Positionen aufweisen .

Vergleich Mit ähnlichen Verbindungen

Phenelfamycin E gehört zur Elfamycin-Familie von Antibiotika, zu denen Verbindungen wie Phenelfamycin F, Phenelfamycin G und Phenelfamycin H gehören. Diese Verbindungen haben eine ähnliche Grundstruktur, unterscheiden sich aber in bestimmten funktionellen Gruppen und Substitutionen . This compound und F sind die potentesten unter den Phenelfamycinen mit einem engen antibakteriellen Spektrum . Die einzigartige Trisaccharid-Einheit in this compound unterscheidet es von anderen Elfamycinen .

Eigenschaften

IUPAC Name |

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVVGDCMWCVRCO-WOPDTIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]5C[C@@H]([C@@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114451-31-9 | |

| Record name | Ganefromycin component (alpha) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENELFAMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU25GRT71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

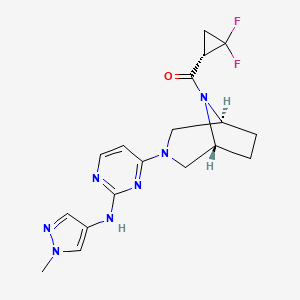

![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)

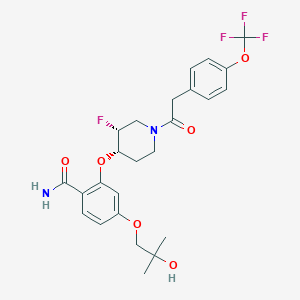

![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)